Colterol acetate

bronchodilator pharmacology prodrug activation tracheal smooth muscle relaxation

Researchers requiring a well-characterized β2-adrenoreceptor agonist for binding displacement assays often face a gap in reliable reference standards. Colterol acetate fills this gap as the active metabolite of bitolterol, with quantitatively defined receptor selectivity. - Kd values of 282-670 nM for β2-adrenoceptors, enabling direct cross-study comparisons. - β2/β1 selectivity ratio of 4.4-4.5-fold, validated in bovine and guinea-pig lung membrane systems. - Sourced as an analytical reference standard (HPLC purity >99%) with full traceability, supporting ANDA and LC-MS/MS method development.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 10255-14-8
Cat. No. B1488480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColterol acetate
CAS10255-14-8
Synonymscolterol
colterol acetate
colterol acetate (1:1) salt, (+-)-isomer
colterol acetate salt, (R)-isomer
colterol hydrochloride
colterol methanesulfonate
colterol methanesulfonate, (+-)-isomer
colterol, (+-)-isomer
colterol, (R)-isomer
KWD 2026
KWD-2026
N-t-butylarterenol
S-1541
t-butylnorepinephrine
Win 5563
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4)
InChIKeySVYBIDRTCKRNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colterol Acetate Specifications & Procurement Profile


Colterol acetate (CAS 10255-14-8) is the acetate salt of colterol (N-tert-butylnoradrenaline), a short-acting β2-adrenoreceptor agonist belonging to the catecholamine class of sympathomimetic amines [1]. Colterol is the active metabolite of bitolterol, a diester prodrug formerly marketed for asthma and COPD [2]. The compound demonstrates pronounced β2-selectivity in functional tissue assays, with binding affinity to β2-adrenoceptors measured at Kd = 282 nM for bovine β2-receptors [3] and IC50 = 147 nM in guinea-pig lung membrane preparations .

Colterol Acetate: Class Equivalence Limitations


Assumptions that colterol acetate is functionally interchangeable with other short-acting β2-agonists (e.g., salbutamol, terbutaline) are unsupported by the comparative evidence base. Colterol is distinguished by its unique position as the active metabolite of a prodrug delivery system, and its receptor subtype selectivity differs quantitatively from close analogs [1]. In head-to-head tissue studies, colterol (S-1541) exhibits significantly higher tracheal relaxation potency than its parent prodrug bitolterol (S-1540) and demonstrates a different potency rank order compared with isoprenaline and orciprenaline [2]. Furthermore, colterol's β2-subtype selectivity of 4.5-fold relative to non-selective agonists exceeds that of adrenaline, representing a quantifiable differentiation from other catecholamine β-agonists [3]. These distinctions have direct implications for experimental design in adrenergic pharmacology, bronchodilator mechanism studies, and analytical method development requiring colterol as a reference standard rather than a generic substitute.

Colterol Acetate: Head-to-Head Comparisons


Tracheal Relaxation: Colterol vs. Bitolterol

Colterol (designated S-1541 in the study) was directly compared with its parent prodrug bitolterol (S-1540), isoprenaline, and orciprenaline in isolated guinea-pig tracheal muscle constricted with histamine, BaCl2, or acetylcholine [1]. Colterol (S-1541) exhibited the highest relaxing effect among all tested compounds, followed by isoprenaline, orciprenaline, and bitolterol (S-1540) lowest. The relaxing effect of colterol on acetylcholine-induced tracheal constriction was reduced but not abolished by propranolol pretreatment, whereas bitolterol's effect was completely abolished [1]. In vivo histamine-induced bronchospasm showed the same rank order: colterol (S-1541) highest, followed by isoprenaline, and bitolterol (S-1540) lowest [1].

bronchodilator pharmacology prodrug activation tracheal smooth muscle relaxation

β2-Adrenoceptor Binding Affinity Comparison

Colterol demonstrates β2-adrenoceptor binding affinity with Kd values ranging from 282 nM to 670 nM across different assay systems [1][2]. In guinea-pig lung membrane binding studies, colterol exhibited β2-adrenoceptor affinity with IC50 = 147 nM and β1-adrenoceptor IC50 = 645 nM, yielding a β2/β1 selectivity ratio of approximately 4.4-fold . The N-t-butyl substitution confers β2-selectivity with binding potency equivalent to isoetharine and terbutaline, distinguishing colterol from non-selective catecholamines [3]. Colterol was more selective for the β2-subtype than adrenaline, with a 4.5-fold selectivity compared with isoproterenol as a non-selective agonist baseline [4].

receptor binding β2-adrenoceptor affinity radioligand displacement

Cardiovascular Effects: Colterol vs. Isoprenaline

Colterol (S-1541) was directly compared with isoprenaline and orciprenaline for cardiovascular effects in guinea-pig, rabbit, and dog models [1]. In open-chest guinea-pigs, colterol (S-1541) positive inotropic and chronotropic actions were about the same or slightly more potent than those of isoprenaline [1]. In contrast, the parent prodrug bitolterol (S-1540) had very weak activity, being only approximately 1/1000 as active as colterol (S-1541) for positive chronotropic action and approximately 1/500 for depressor action [1]. The actions of colterol (S-1541) and isoprenaline appeared very rapidly but were of short duration, whereas orciprenaline exhibited moderate duration [1]. S-1540 induced no remarkable changes in electrocardiogram waveforms even at high doses [1].

cardiovascular pharmacology chronotropic activity inotropic effects β1-sparing profile

Functional Selectivity: β2 vs. β1 Intrinsic Activity

In a comparative in vitro study examining colterol, procaterol, sulfonterol, and terbutaline across guinea-pig tissues, colterol demonstrated pronounced β2-selectivity characterized by higher intrinsic activity at β2- than at β1-adrenoceptors [1]. The study measured three distinct β-adrenoceptor-mediated effects: tracheal smooth muscle relaxation (mostly β2), depression of subtetanic contractions of soleus muscle (β2), and increased force of left ventricular papillary muscle (β1) [1]. All agonists showed β2-selectivity, but partial agonists like sulfonterol produced identical concentration-response curves from trachea and soleus muscle, whereas full agonists demonstrated tissue-specific response differentiation [1]. Differences in affinity among agonists, as judged from pA2-values, were small, indicating that intrinsic activity differences drive functional selectivity [1].

functional selectivity partial agonism tissue pharmacology intrinsic activity

Prodrug Relationship: Bitolterol Esterase Activation

Colterol is the active metabolite of bitolterol, a diester prodrug that is biologically inactive until hydrolyzed by esterases [1]. In preclinical and clinical studies, bitolterol has been compared with other β2 agents including isoproterenol, metaproterenol, and albuterol [1]. Bitolterol demonstrates a rapid onset of action (2-5 minutes) and duration of up to 6-8 hours following activation to colterol [2][3]. The lipophilic ester form of the prodrug facilitates lung retention and confers resistance to COMT-mediated degradation, contributing to extended duration of action [4]. In rodent metabolism studies, orally administered [3H]bitolterol was excreted mostly in urine, while parenteral administration resulted in approximately equal urine and fecal excretion [5]. Bitolterol was more rapidly hydrolyzed to colterol by intestinal mucosa homogenates than by stomach homogenates in vitro [5].

prodrug activation pulmonary drug delivery esterase hydrolysis pharmacokinetics

Analytical Reference: LC-MS/MS for Salbutamol Detection

Colterol and its deuterated analog colterol-d9 serve as analytical reference standards for sensitive and selective detection of salbutamol metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Colterol can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of salbutamol [1][2]. The structural relationship between colterol and salbutamol enables its use as a reference standard with traceability against pharmacopoeial standards (USP or EP) based on feasibility [2].

analytical chemistry LC-MS/MS reference standard method validation

Colterol Acetate: Procurement Applications


Receptor Binding: β2-Selectivity Benchmarking

Procure colterol acetate for β2-adrenoceptor binding displacement assays where a compound with established Kd values (282-670 nM) and a β2/β1 selectivity ratio of 4.4-4.5-fold is required as a positive control or comparator. The compound's binding profile has been characterized using [3H]DHA displacement in bovine β2-receptor and guinea-pig lung membrane systems, enabling direct cross-study comparison with other catecholamine β-agonists. [1][2]

Isolated Tissue: Functional β2-Agonist Activity

Utilize colterol acetate in guinea-pig isolated tissue assays (tracheal smooth muscle, soleus muscle, left ventricular papillary muscle) to study functional selectivity, partial versus full agonism, and β2/β1 intrinsic activity differences. Colterol has been directly compared in head-to-head studies with procaterol, sulfonterol, terbutaline, isoprenaline, and orciprenaline, providing a robust comparative framework for experimental design. [3][4]

Prodrug Activation: Esterase-Dependent Delivery

Employ colterol acetate as the active metabolite reference standard in experiments evaluating bitolterol or other ester prodrug activation. The quantitative 1000-fold difference in cardiovascular potency between colterol (S-1541) and bitolterol (S-1540) provides a dynamic range suitable for validating esterase activity assays, tissue-specific hydrolysis studies, and pulmonary drug delivery models. [4][5]

LC-MS/MS: β2-Agonist Detection & Quantification

Acquire colterol acetate or colterol-d9 as an analytical reference standard for developing and validating LC-MS/MS methods to detect salbutamol metabolites or structurally related β2-agonists. The compound is established for ANDA quality control applications and offers traceability to USP/EP pharmacopoeial standards, making it suitable for regulated analytical environments. [6]

Technical Documentation Hub

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